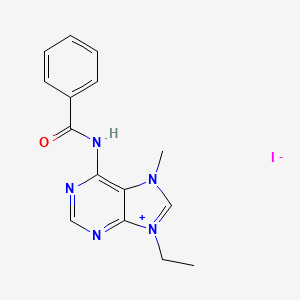
6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide is a chemical compound with the molecular formula C15H16IN5O and a molecular weight of 409.23 g/mol . This compound belongs to the class of purine derivatives and is characterized by the presence of a benzamido group at the 6-position, an ethyl group at the 9-position, and a methyl group at the 7-position of the purine ring system. The iodide ion serves as the counterion to balance the charge of the purin-7-ium cation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of appropriate amines and aldehydes or the cyclization of suitable precursors.
Introduction of Substituents: The benzamido group is introduced at the 6-position through an amide formation reaction, while the ethyl and methyl groups are introduced at the 9- and 7-positions, respectively, through alkylation reactions.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the purin-7-ium cation with an iodide source, such as hydroiodic acid or an iodide salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can lead to a variety of functionalized purine compounds .
Scientific Research Applications
6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex purine derivatives and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
6-Benzamido-9-benzyl-7-methyl-9H-purin-7-ium iodide: Similar structure with a benzyl group instead of an ethyl group at the 9-position.
6-Benzamido-9H-purin-9-yl derivatives: Various derivatives with different substituents at the 9-position.
Uniqueness
6-Benzamido-9-ethyl-7-methyl-9H-purin-7-ium iodide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16IN5O |
|---|---|
Molecular Weight |
409.22 g/mol |
IUPAC Name |
N-(9-ethyl-7-methylpurin-9-ium-6-yl)benzamide;iodide |
InChI |
InChI=1S/C15H15N5O.HI/c1-3-20-10-19(2)12-13(16-9-17-14(12)20)18-15(21)11-7-5-4-6-8-11;/h4-10H,3H2,1-2H3;1H |
InChI Key |
NQAOTHUFAGPQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CN(C2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


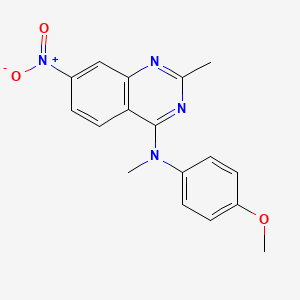
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)

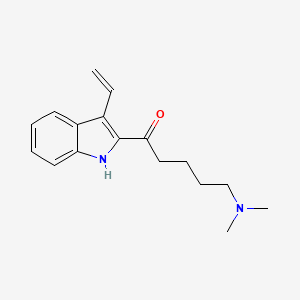

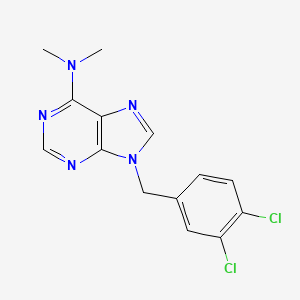
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
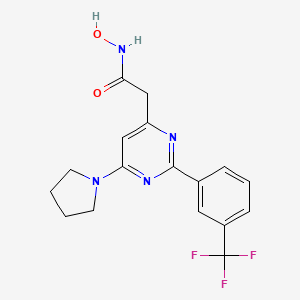
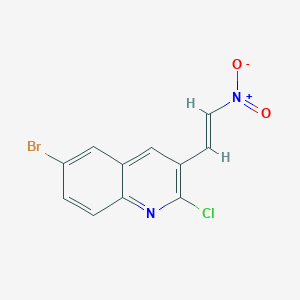
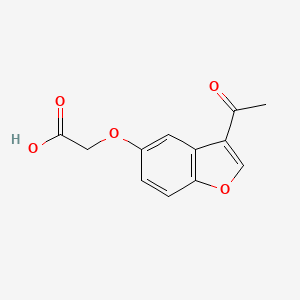
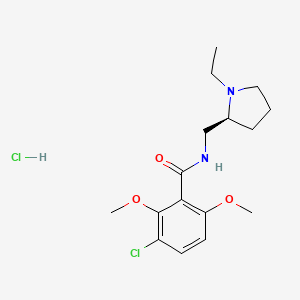
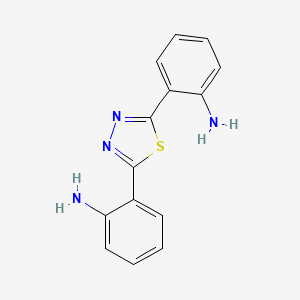
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
